molecular formula C22H20FN7O B3414454 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine CAS No. 946339-90-8

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine

Cat. No.: B3414454
CAS No.: 946339-90-8
M. Wt: 417.4 g/mol
InChI Key: FBVJDYQGXPOCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-fluorophenyl group at position 3 of the triazole ring and a piperazine moiety substituted with a 2-methylbenzoyl group at position 7 of the pyrimidine ring.

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-15-4-2-3-5-18(15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-8-6-16(23)7-9-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVJDYQGXPOCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as 4-fluorobenzylamine and suitable triazole derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the methylbenzoyl group via acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.

Case Study:

In vitro studies demonstrated that similar compounds effectively reduced the viability of various cancer cell lines, including breast and lung cancers, by inducing apoptosis and cell cycle arrest.

Antiviral Properties

The triazole moiety has been associated with antiviral activity against several viruses. Compounds similar to 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine have shown promise in inhibiting viral replication.

Case Study:

A study on related triazole derivatives indicated their effectiveness against influenza virus strains, suggesting potential applications in antiviral drug development.

Neuropharmacological Effects

Preliminary research suggests that piperazine derivatives may possess neuroprotective properties. The compound's structure could interact with neurotransmitter systems, offering potential in treating neurodegenerative diseases.

Case Study:

In animal models, piperazine-based compounds have been shown to improve cognitive functions and reduce neuroinflammation.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerTriazolo-pyrimidinesInduction of apoptosis; inhibition of cell cycle
AntiviralTriazole derivativesInhibition of viral replication
NeuroprotectivePiperazine derivativesModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Analogs with Triazolo[4,5-d]pyrimidine Cores
Compound Name/ID Key Substituents Activity/Properties Reference
Target Compound 3-(4-Fluorophenyl), 7-(4-(2-methylbenzoyl)piperazine) Unknown (structural inference: potential kinase or receptor modulation) -
VAS2870 3-Benzyl, 7-(1,3-benzoxazol-2-yl sulfide) NADPH oxidase inhibitor; reduces ROS in leukocytes
Ticagrelor Analog (16m) 3-(Cyclopenta-dioxolane), 7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino) Antiplatelet and antibacterial activity

Key Observations :

  • Substituent Diversity : The target compound’s 4-fluorophenyl group contrasts with VAS2870’s benzoxazolyl sulfide, which is critical for NADPH oxidase inhibition . The ticagrelor analog (16m) features a cyclopropane-linked difluorophenyl group, enhancing antiplatelet efficacy .
  • Piperazine Role : The 2-methylbenzoyl-piperazine in the target compound differs from the sulfonyl-piperazine in ’s analog (4-methoxybenzenesulfonyl), which may alter solubility and target selectivity .
Functional Analogs with Pyrazolo[1,5-a]pyrimidinone Cores
Compound Name/ID Core Structure Substituents Activity/Properties Reference
MK76 Pyrazolo[1,5-a]pyrimidin-7-one 3-(3,5-bis(trifluoromethyl)phenyl), 5-(4-nitrophenyl) Kinase inhibition (inferred)
MK63 Pyrazolo[1,5-a]pyrimidin-7-one 2-phenyl, 5-(2,3,4,5-tetrafluorophenyl) Undisclosed (structural studies)

Key Observations :

  • Core Heterogeneity: Pyrazolo[1,5-a]pyrimidinones lack the triazole ring but retain fused heterocyclic systems. The trifluoromethyl and tetrafluorophenyl groups in MK76/MK63 suggest enhanced metabolic stability compared to the target compound’s fluorophenyl group .
  • Synthetic Routes : MK76 and analogs are synthesized via cyclocondensation of nitriles and ketoesters, differing from the target compound’s triazole ring formation (e.g., click chemistry or cyclization) .
Piperazine-Containing Derivatives
Compound Name/ID Core Structure Substituents Activity/Properties Reference
Compound Triazolo[4,5-d]pyrimidine 3-(4-Ethoxyphenyl), 7-(4-methoxybenzenesulfonyl) Unknown (structural analog)
Compound Piperazine-carboxamide 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] Undisclosed

Key Observations :

  • Piperazine Modifications : The target compound’s 2-methylbenzoyl-piperazine contrasts with ’s sulfonyl-piperazine, which may reduce off-target interactions due to lower electrophilicity . ’s carboxamide-linked piperazine highlights versatility in designing bioisosteres for improved binding .

Biological Activity

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C23H22FN7O3
  • Molecular Weight : 463.5 g/mol
  • IUPAC Name : 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. A notable approach includes a one-pot three-component synthesis that has been reported to yield similar triazolo-pyrimidine derivatives with varying substituents that influence their biological activity .

Antitumor Activity

Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

These values indicate that these compounds are more potent than Cisplatin, a standard chemotherapy drug.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells effectively.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

A specific study evaluated the antiproliferative activity of several triazolo-pyrimidine derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). The findings revealed that modifications in the chemical structure significantly impacted their potency. For example, compounds with methoxy groups exhibited enhanced activity compared to their unsubstituted counterparts .

Additional Biological Activities

Beyond antitumor effects, there are indications that triazolo-pyrimidine derivatives may possess:

  • Antibacterial Activity : Some studies have reported antibacterial properties against various pathogens.
  • Antiviral Properties : Research is ongoing to explore their potential as antiviral agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the triazolopyrimidine core with substituted piperazine derivatives. Key steps include:

  • Triazolo[4,5-d]pyrimidine core formation : Cyclization reactions using nitrous acid or diazonium salts under controlled pH (4–6) .
  • Piperazine coupling : Use of palladium catalysts (e.g., Pd/C) or copper iodide in polar aprotic solvents (e.g., DMF, DCM) to attach the 4-(2-methylbenzoyl)piperazine moiety .
  • Yield optimization : Reaction yields (typically 40–65%) improve with inert atmospheres (N₂/Ar), precise stoichiometry (1:1.2 molar ratio for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, focusing on aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and triazole groups) and piperazine methylene signals (δ 3.2–4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₂FN₇O) with <2 ppm error .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodology : Solubility screening in DMSO (stock solutions at 10 mM) followed by dilution in PBS or cell culture media (final DMSO <0.1%). For hydrophobic assays, use co-solvents like PEG-400 or cyclodextrin-based vehicles .

Advanced Research Questions

Q. How do substituents on the triazolopyrimidine and piperazine moieties influence target binding affinity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
Substituent PositionModificationObserved Effect
4-Fluorophenyl (triazole)Replacement with methoxyReduced kinase inhibition (IC₅₀ increases 3–5×)
2-Methylbenzoyl (piperazine)Substitution with chloroEnhanced cytotoxicity (e.g., HeLa cells, IC₅₀ = 1.2 µM vs. 3.8 µM)
  • Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds with Lys721 and π-π stacking with Phe723 .

Q. What experimental strategies can resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardized Assay Protocols : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to minimize variability .
  • Off-Target Profiling : Screen against Pan-Kinase panels (e.g., Eurofins) to identify cross-reactivity .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced efficacy in certain models .

Q. How can in vivo efficacy be evaluated while addressing poor bioavailability?

  • Methodology :

  • Formulation Optimization : Nanoemulsions (e.g., PLGA nanoparticles) or liposomal encapsulation to enhance oral absorption .
  • Pharmacokinetic Studies : Monitor plasma concentrations via LC-MS/MS after single-dose administration (5 mg/kg, IV vs. oral) .
  • Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) to quantify accumulation in target organs .

Key Recommendations for Researchers

  • Prioritize regiochemical purity during synthesis to avoid inactive isomers.
  • Use orthogonal analytical methods (e.g., NMR + HRMS) for structural validation.
  • Address bioavailability challenges early via prodrug design or nanocarrier systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine
Reactant of Route 2
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.